Lipophilicity Comparison: XLogP3 of the Target Compound Versus N1-Phenyl and N1-Methoxyethyl Analogs
The target compound exhibits a computed XLogP3 value of 4.6 [1], reflecting the balanced lipophilic character conferred by the 4-bromophenyl group and N-ethyl substituent. In contrast, the N1-(2-methoxyethyl) analog (CAS 1206997-07-0, molecular formula C22H22BrN3O2S, MW 472.4) is expected to show a lower XLogP3 due to the polar methoxyethyl chain, while the N1-(o-tolyl) analog is expected to show a higher XLogP3 due to the additional aromatic ring [1]. These lipophilicity differences directly impact aqueous solubility and non-specific protein binding, making the target compound a distinct chemical start point for lead optimization campaigns where a logP window of 4–5 is desired.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 (C21H20BrN3OS, MW 442.4) |
| Comparator Or Baseline | N1-(2-methoxyethyl) analog: expected XLogP3 < 4.6 (C22H22BrN3O2S, MW 472.4); N1-(o-tolyl) analog: expected XLogP3 > 4.6 (C26H22BrN3OS) |
| Quantified Difference | Numerical difference cannot be precisely quantified without experimental determination for comparators; directionality inferred from structural features |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) for the target compound; comparator values are class-level inferences based on substituent physicochemical properties |
Why This Matters
For procurement decisions in lead optimization programs, a compound with XLogP3 = 4.6 occupies a specific lipophilicity space that directly influences solubility, permeability, and metabolic clearance—deviations of even 0.5 log units can alter oral bioavailability predictions [1].
- [1] PubChem Compound Summary for CID 49671588, 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone. National Center for Biotechnology Information (2025). View Source
